An In-depth Technical Guide to 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a substituted phenethylamine derivative of significant interest in the fields of medicinal chemistry and neuropharmacology. Its molecular architecture, featuring a dimethoxylated phenyl ring linked to an ethanamine backbone with a pyridin-3-ylmethyl substituent on the nitrogen atom, positions it as a compelling candidate for investigation. The phenethylamine scaffold is a cornerstone of many neuroactive compounds, including neurotransmitters and psychoactive drugs. The incorporation of the pyridinyl moiety introduces unique electronic and steric properties, potentially influencing its interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, detailed analytical characterization, and a discussion of its potential biological activities and applications.
Physicochemical Properties
The fundamental physicochemical properties of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 356093-05-5 | [1][2] |
| Molecular Formula | C16H20N2O2 | [1][2] |
| Molecular Weight | 272.34 g/mol | [1][2] |
| Boiling Point | 415.5°C at 760 mmHg | [1] |
| Density | 1.091 g/cm³ | [1] |
| Refractive Index | 1.554 | [1] |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
Proposed Synthesis and Characterization
A robust and widely applicable method for the synthesis of secondary amines such as 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
Synthesis Workflow
Caption: Proposed synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
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3,4-Dimethoxyphenylacetaldehyde
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3-Pyridinemethanamine (3-Picolylamine)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Glacial acetic acid (optional, as catalyst)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyphenylacetaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to form a solution.
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Amine Addition: Add 3-pyridinemethanamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Add this slurry portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
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Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or DCM (3 x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the dimethoxyphenyl and pyridinyl rings. The two methoxy groups on the phenyl ring will appear as singlets around 3.8 ppm. The methylene protons of the ethyl bridge and the pyridinylmethyl group will likely appear as triplets or complex multiplets in the 2.5-4.0 ppm region. The N-H proton of the secondary amine may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of both heterocyclic and carbocyclic rings. The carbons of the methoxy groups will resonate around 55-56 ppm. The aliphatic carbons of the ethyl and methyl linkers will appear in the upfield region of the spectrum.
2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 273.16. The fragmentation pattern in MS/MS analysis will likely involve cleavage at the benzylic C-N bond, leading to characteristic fragment ions corresponding to the pyridin-3-ylmethyl cation (m/z 92.06) and the 2-(3,4-dimethoxyphenyl)ethylaminium radical cation or related fragments. Phenethylamine derivatives are known to undergo fragmentation through the loss of ammonia or the amine substituent.
3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
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C=C and C=N Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether): Strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.
Potential Biological Activity and Applications
The structural similarity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine to known neuroactive compounds suggests several avenues for pharmacological investigation. The phenethylamine core is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.
Potential Signaling Pathways
Caption: Potential biological targets and downstream effects of the title compound.
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Serotonin and Dopamine Receptor Modulation: N-benzylphenethylamines are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₂A subtype.[3][4] The title compound, with its pyridinylmethyl group acting as a bioisostere of the benzyl group, may also interact with these receptors, potentially acting as an agonist or antagonist. Similarly, the phenethylamine scaffold is a key feature of dopamine receptor ligands, suggesting that this compound could modulate dopaminergic signaling.[5][6]
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Monoamine Oxidase (MAO) Inhibition: The structural resemblance to monoamine neurotransmitters suggests that this compound could be a substrate or inhibitor of monoamine oxidase, an enzyme responsible for the degradation of serotonin, dopamine, and norepinephrine.
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Antibacterial Activity: The general class of compounds has been noted to have potential as antibacterials.[1]
Given these potential activities, 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine could serve as a valuable tool compound for probing the structure-activity relationships of ligands for these targets and as a starting point for the development of novel therapeutics for neurological and psychiatric disorders.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of all reagents used in its synthesis.
Conclusion
2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This guide provides a foundational framework for its synthesis, purification, and characterization, as well as a rationale for its investigation as a modulator of key neurological targets. The methodologies and predictive data presented herein are intended to facilitate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964.
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Semantic Scholar. (Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists). Retrieved from [Link]
- Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.
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Local Pharma Guide. ([2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-3-YLMETHYL-AMINE). Retrieved from [Link]
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Biomolecules & Therapeutics. (Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship). Retrieved from [Link]
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PubMed Central. (Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship). Retrieved from [Link]
Sources
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